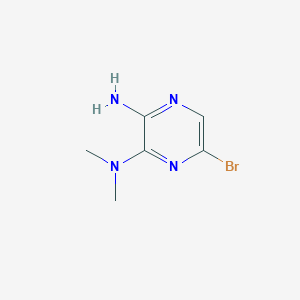

2-Amino-5-bromo-3-(dimethylamino)pyrazine

Descripción general

Descripción

2-Amino-5-bromo-3-(dimethylamino)pyrazine (2AB3DP) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that has a unique structure and properties, making it an attractive candidate for a variety of research applications. 2AB3DP has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Amino-5-bromo-3-(dimethylamino)pyrazine, while not directly mentioned, can be related to the broader class of pyrazine compounds explored in scientific research. For example, research has investigated the synthesis and characterization of pyrazine derivatives for various applications, including their potential use in organic optoelectronic materials. A study demonstrated efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives through regioselective amination reactions of dihalo-pyrrolopyrazines. These compounds showed promising optical and thermal properties for optoelectronic applications (Puttavva Meti et al., 2017).

Molecular Structure Analysis

Another aspect of research involves the detailed analysis of molecular structures. For example, the study of 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine provided insights into the molecular geometry, indicating potential for charge transfer applications due to the planar orientation of dimethylamino groups and their close association with the central pyrazine ring (Sebastian Moschel et al., 2011).

Corrosion Inhibition

Interestingly, pyrazine derivatives have also been explored for their corrosion inhibitory properties on steel surfaces. A comparative study using density functional theory and molecular dynamics simulations highlighted the potential of certain pyrazine derivatives, such as 2-aminopyrazine and 2-amino-5-bromopyrazine, as effective corrosion inhibitors. The investigation into their electronic properties and reactivity towards metal surfaces suggests their utility in protecting against corrosion, underscoring the versatility of pyrazine compounds in materials science (S. Saha et al., 2016).

Propiedades

IUPAC Name |

5-bromo-3-N,3-N-dimethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHYHUKOQSACFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557438 | |

| Record name | 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-3-(dimethylamino)pyrazine | |

CAS RN |

89641-34-9 | |

| Record name | 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1339836.png)